

# Application Notes and Protocols for OX04528 in Mouse Models

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## Compound of Interest

Compound Name: OX04528

Cat. No.: B15607985

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## Abstract

**OX04528** is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed in immune cells and has been implicated in inflammation, metabolic disorders, and cancer.[3] Developed as an orally bioavailable tool compound, **OX04528** offers researchers a means to investigate the therapeutic potential of biased GPR84 agonism in preclinical mouse models.[1][4] These application notes provide a summary of the known characteristics of **OX04528**, including its in vitro activity and in vivo pharmacokinetics in mice, and present a generalized protocol for its administration in efficacy studies.

## Introduction

G-protein-coupled receptor 84 (GPR84) is an orphan receptor whose expression is upregulated in response to inflammatory stimuli.[1] Its activation by synthetic agonists has been shown to enhance immune cell migration and phagocytosis.[1] **OX04528** is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the  $\beta$ -arrestin pathway.[1] This biased agonism may offer a more targeted therapeutic effect and potentially reduce side effects compared to non-biased agonists.[1] The compound was developed to have a suitable pharmacokinetic profile for in vivo studies, making it a valuable tool for exploring GPR84 pathophysiology in various disease models.[1][4]

## Data Presentation

### In Vitro Activity of OX04528

Parameter	Cell Line	Value	Reference
EC <sub>50</sub> (cAMP Inhibition)	CHO-hGPR84	0.00598 nM (5.98 pM)	[3]
β-arrestin-2 Recruitment	CHO-β-arrestin-hGPR84	No detectable effect up to 80 μM	[1]
Selectivity	FFA1, FFA4, CB2	Inactive	[3]
Cytotoxicity	CHO-hGPR84 and CHO-K1	No cytotoxicity observed up to 30 μM	[3]

### In Vivo Pharmacokinetics of OX04528 in Mice

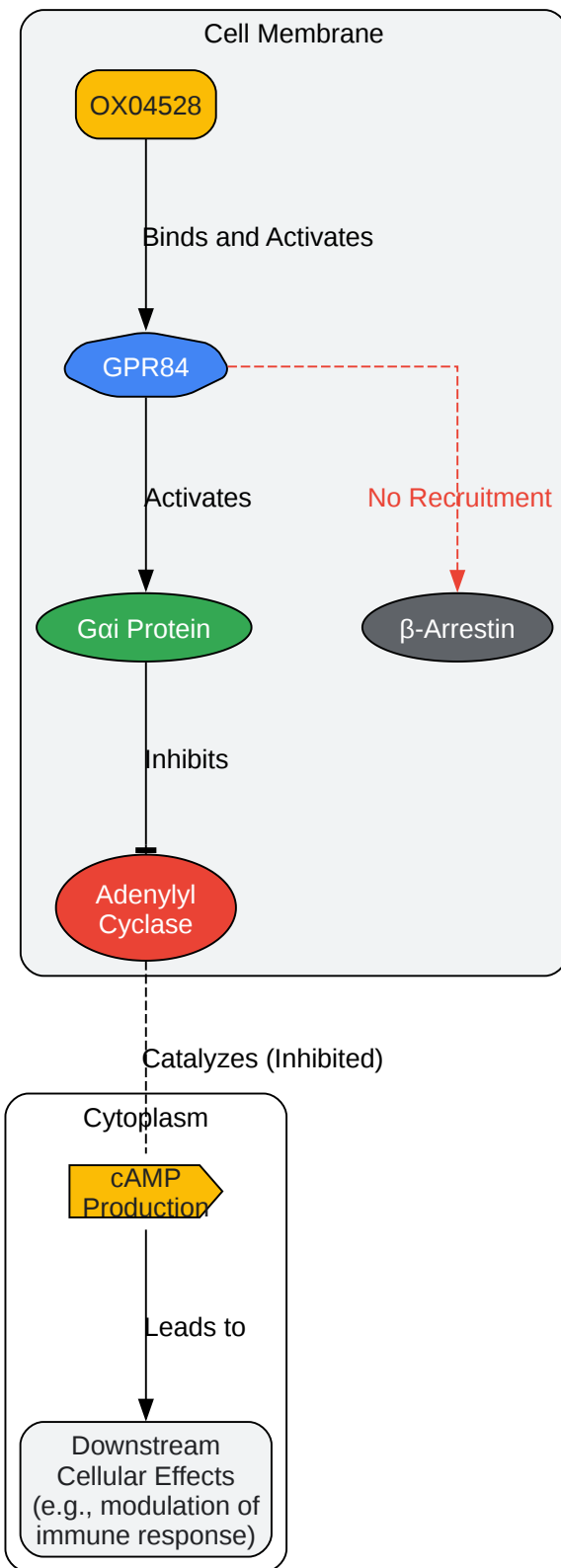
Parameter	Value	Conditions	Reference
Dose	10 mg/kg	Oral administration	[3]
Half-life (t <sub>1/2</sub> )	57.5 minutes (0.959 hours)	-	[3]
Maximum Concentration (C <sub>max</sub> )	280 nM	-	[3]
Mean Residence Time (MRT)	1.52 hours	-	[3]

### In Vitro Metabolic Stability of OX04528

Parameter	Value	Reference
Half-life (t <sub>1/2</sub> ) in Mouse Liver Microsomes	88.8 minutes	[3]
Intrinsic Clearance (CL) in Mouse Liver Microsomes	15.6 μL/min/mg	[3]

# Signaling Pathway and Experimental Workflow

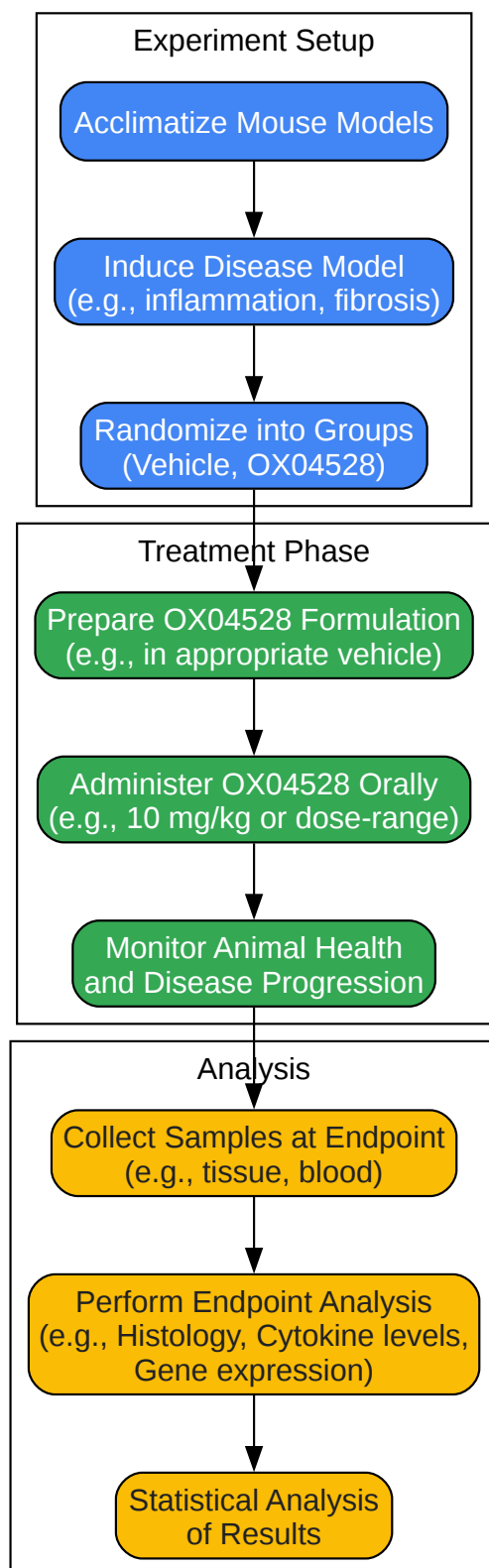
## G-Protein Biased Signaling of OX04528 at GPR84



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Caption: G-protein biased signaling pathway of **OX04528** at the GPR84 receptor.

## General Experimental Workflow for In Vivo Efficacy Studies



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Caption: A generalized workflow for conducting in vivo efficacy studies with **OX04528**.

## Experimental Protocols

Note: As of the latest available information, specific in vivo efficacy studies using **OX04528** in disease models have not yet been published. The following protocol is a generalized methodology based on the known pharmacokinetic properties of **OX04528** and standard practices for oral drug administration in mice. Researchers should optimize this protocol based on their specific mouse model and experimental goals.

### Protocol: Oral Administration of **OX04528** in a Mouse Model of Disease

1. Objective: To assess the efficacy of orally administered **OX04528** in a relevant mouse model of disease (e.g., inflammation, fibrosis, or cancer).

2. Materials:

- **OX04528** compound
- Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in water, or as determined by solubility and stability studies)
- Appropriate mouse strain for the disease model
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes
- Analytical balance
- Vortex mixer and/or sonicator

3. Preparation of **OX04528** Formulation: a. Determine the required concentration of **OX04528** in the vehicle based on the desired dose (e.g., 10 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice). For a 10 mg/kg dose and a 10 mL/kg dosing volume, the required concentration is 1 mg/mL. b. Weigh the appropriate amount of **OX04528** powder. c. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). d. Gradually add the **OX04528** powder to the vehicle while vortexing to ensure a uniform suspension. Sonication may be used

if necessary to aid dispersion. e. Prepare a fresh formulation for each day of dosing unless stability data indicates otherwise.

4. Animal Dosing Procedure: a. Acclimatize animals to handling and the experimental environment for at least one week prior to the start of the study. b. Induce the disease pathology according to the established model protocol. c. Randomize animals into treatment groups (e.g., Vehicle control, **OX04528** low dose, **OX04528** high dose). d. Weigh each mouse immediately before dosing to calculate the precise volume of formulation to be administered. e. Gently restrain the mouse and administer the prepared **OX04528** suspension or vehicle control via oral gavage. f. The frequency of administration should be determined based on the compound's half-life (approximately 1 hour) and the desired therapeutic coverage. Given the short half-life, twice-daily or more frequent administration may be necessary to maintain effective concentrations, or a continuous delivery method like osmotic pumps could be considered for long-term studies. g. Monitor the animals daily for clinical signs of disease, body weight changes, and any adverse effects of the treatment.

5. Endpoint Analysis: a. At the conclusion of the study, euthanize the animals according to approved IACUC protocols. b. Collect relevant tissues and/or blood samples for downstream analysis. c. Potential analyses include:

- Histopathology: To assess tissue morphology and inflammation.
- Immunohistochemistry: To detect specific cellular markers.
- ELISA/Multiplex Assays: To quantify cytokine and chemokine levels in plasma or tissue homogenates.
- qPCR/RNA-Seq: To measure the expression of relevant genes in tissues of interest.

## Conclusion

**OX04528** is a potent, selective, and orally bioavailable G-protein biased agonist of GPR84, making it a promising tool for preclinical research. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies aimed at elucidating the role of GPR84 in health and disease and evaluating the therapeutic potential of its biased agonism. Due to the novelty of the compound, further studies are required to establish optimal dosing regimens and therapeutic efficacy in specific disease models.

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